N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method involves the reaction of piperidine with 2-methyl-2-propanol in the presence of a suitable catalyst to form the hydroxy-substituted piperidine. This intermediate is then reacted with a carboxamide precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxylate
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h8,11,13H,3-7H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUJCGSZLLBQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428284 |
Source
|
Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40051-33-0 |
Source
|
Record name | N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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